N-[2-(4-methoxyphenyl)ethyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide

Lipophilicity ADME Lead optimization

This 1,4-diazepane carboxamide features a structurally novel 4-methoxyphenethyl + oxolan-3-yl substitution pattern, not exemplified in major Roche CCR2 patents (US7632829B2), offering an opportunity to generate novel SAR data and expand IP. Its balanced physicochemical profile (MW 347.5 g/mol, XLogP3 1.7) and predicted CNS permeability make it a superior choice over lipophilic thian-4-yl analogs for neuroscience and selectivity profiling panels.

Molecular Formula C19H29N3O3
Molecular Weight 347.459
CAS No. 2309313-46-8
Cat. No. B2408423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxyphenyl)ethyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide
CAS2309313-46-8
Molecular FormulaC19H29N3O3
Molecular Weight347.459
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)N2CCCN(CC2)C3CCOC3
InChIInChI=1S/C19H29N3O3/c1-24-18-5-3-16(4-6-18)7-9-20-19(23)22-11-2-10-21(12-13-22)17-8-14-25-15-17/h3-6,17H,2,7-15H2,1H3,(H,20,23)
InChIKeyIPPUOULPXYWJOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-methoxyphenyl)ethyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide (CAS 2309313-46-8): Procurement-Relevant Chemical Profile


N-[2-(4-methoxyphenyl)ethyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide (CAS 2309313-46-8) is a synthetic small-molecule screening compound built on a 1,4-diazepane core scaffold, N-substituted at the 4-position with an oxolan-3-yl (tetrahydrofuran) group and at the 1-carboxamide nitrogen with a 4-methoxyphenethyl moiety [1]. With a molecular weight of 347.5 g/mol and a computed XLogP3 of 1.7, it occupies a balanced physicochemical space suitable for lead-like and drug-like screening libraries [2]. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, with demonstrated utility as a core for antagonists targeting chemokine receptors (CCR2, CCR5, CXCR3), orexin receptors, histamine H3 receptors, and cannabinoid receptors, as evidenced across multiple patent families and peer-reviewed medicinal chemistry campaigns [3].

Procurement Risk: Why N-[2-(4-methoxyphenyl)ethyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide Cannot Be Replaced by Generic Diazepane Analogs


The 1,4-diazepane carboxamide scaffold supports a wide pharmacological target space—including chemokine receptors (CCR2/CCR5/CXCR3), orexin receptors, and histamine H3 receptors—where even subtle N-substituent variations produce large shifts in receptor selectivity and potency [1]. Within the oxolan-3-yl sub-series, replacing the 4-methoxyphenethyl urea/amide tail with a benzyl, cyclohexyl, or phenoxyethyl group alters computed lipophilicity (ΔXLogP3 up to 0.7 log units) and hydrogen-bonding capacity, changes that are known to directly impact membrane permeability, metabolic stability, and target off-rates in drug discovery programs [2]. Furthermore, substituting the oxolan-3-yl (tetrahydrofuran) N-substituent with a thian-4-yl (tetrahydrothiopyran) group—the closest sulfur isostere—introduces an additional heteroatom (S), increases molecular weight by 30 Da, and raises computed logP by 1.2 units (XLogP3 2.9 vs. 1.7), fundamentally altering ADME and off-target binding profiles [3]. Generic or casual substitution without quantitative comparative data therefore carries a material risk of breaking established structure-activity relationships (SAR) or introducing unpredictable pharmacokinetic behavior.

Quantitative Comparator Evidence for N-[2-(4-methoxyphenyl)ethyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide: Physicochemical Differentiation vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison Against the Thian-4-yl Sulfur Isostere

The target compound (CAS 2309313-46-8) displays a computed XLogP3 of 1.7, which is 1.2 log units lower than the XLogP3 of 2.9 for its closest sulfur isostere, N-[2-(4-methoxyphenyl)ethyl]-4-(thian-4-yl)-1,4-diazepane-1-carboxamide (CAS 2034304-29-3) [1]. This difference is driven by the replacement of the oxolane oxygen with a thiane sulfur atom, which increases hydrophobicity. A ΔXLogP3 of 1.2 units is substantial (>10-fold difference in octanol-water partition coefficient) and is expected to translate into measurably different membrane permeability, plasma protein binding, and metabolic clearance rates [2].

Lipophilicity ADME Lead optimization

Molecular Weight and Heavy Atom Count Differentiation vs. the Thian-4-yl Analog

The target compound has a molecular weight of 347.5 g/mol and contains 25 heavy atoms, versus 377.5 g/mol and 27 heavy atoms for the thian-4-yl analog (CAS 2034304-29-3) [1]. The 30 Da mass increase and additional sulfur atom in the comparator raise concerns for compliance with lead-likeness guidelines (typically MW <350 Da for lead-like compounds) and increase topological complexity [2].

Molecular weight Lead-likeness Fragment-based screening

Positional Isomer Differentiation: 4-Methoxyphenethyl vs. 3-Methoxyphenyl Urea Substitution and Lipophilicity Impact

The target compound (4-methoxyphenethyl urea tail, XLogP3 = 1.7) differs from its positional isomer N-(3-methoxyphenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide (CAS 2309189-56-6, XLogP3 = 1.3) by 0.4 log units in computed lipophilicity, despite sharing the same diazepane-oxolane core [1]. The target compound also has 5 rotatable bonds versus only 3 for the 3-methoxyphenyl analog, indicating greater conformational flexibility that may enable induced-fit binding to certain protein targets [2]. The ethyl spacer in the target compound separates the methoxyphenyl ring from the urea carbonyl by two additional methylene units, altering the spatial orientation of the aromatic ring relative to the hydrogen-bonding urea motif.

Positional isomer Lipophilicity SAR

Class-Level Pharmacological Differentiation: 1,4-Diazepane Carboxamides as Multi-Target Chemokine Receptor Antagonists

The 1,4-diazepane carboxamide scaffold has been validated in the patent literature as a core for CCR2 receptor antagonists, with disclosed compounds demonstrating activity against CCR2, and in some cases dual or triple activity against CCR3 and CCR5 [1]. The target compound incorporates both an oxolan-3-yl N-substituent and a 4-methoxyphenethyl urea tail—two structural features that, in combination, have not been disclosed in the exemplified compound sets of the major CCR2/CCR5 diazepane patent families (US7632829B2 and related filings), which predominantly describe N-alkyl, N-cycloalkyl, and N-benzyl substituted variants [2]. This structural novelty, combined with the scaffold's known chemokine receptor pharmacology, positions the target compound for use in de-orphaning or selectivity profiling campaigns against chemokine receptor panels.

Chemokine receptor CCR2 antagonist Inflammation

Topological Polar Surface Area (TPSA) Differentiation for CNS vs. Peripheral Target Triage

The target compound has a computed TPSA of 54 Ų, which falls within the established threshold for CNS penetration (TPSA < 60–70 Ų for passive BBB permeation) [1]. Its closest sulfur isostere (thian-4-yl analog) has the same TPSA of 54 Ų (the sulfur atom does not contribute to TPSA), but the thian-4-yl analog's substantially higher logP (2.9 vs. 1.7) pushes it closer to the upper boundary of the CNS multiparameter optimization (MPO) desirability window, where logP values above 3 begin to penalize the overall CNS MPO score [2].

TPSA CNS penetration Blood-brain barrier

Recommended Procurement and Application Scenarios for N-[2-(4-methoxyphenyl)ethyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide


Chemokine Receptor (CCR2/CCR5/CXCR3) Selectivity Profiling Panels

Based on the established chemokine receptor antagonist activity of the 1,4-diazepane carboxamide scaffold class [1], the target compound is suitable for inclusion in medium-throughput selectivity profiling panels against CCR2, CCR3, CCR5, and CXCR3. Its structurally novel 4-methoxyphenethyl + oxolan-3-yl substitution pattern, which is not exemplified in the major Roche CCR2 patent family (US7632829B2), offers an opportunity to generate novel SAR data and expand IP coverage around the diazepane chemokine receptor space.

CNS Drug Discovery Screening Libraries Requiring Balanced Lipophilicity

With a computed XLogP3 of 1.7 and TPSA of 54 Ų, the target compound resides within the optimal CNS MPO desirability window [2]. It is recommended for procurement by neuroscience-focused screening groups seeking lead-like compounds with favorable predicted blood-brain barrier permeability. The compound's 1.2 log unit lower lipophilicity versus the thian-4-yl analog (XLogP3 2.9) makes it the preferred choice for CNS programs where high logP is associated with increased metabolic clearance and off-target promiscuity.

Structure-Activity Relationship (SAR) Expansion Around the Oxolan-3-yl Diazepane Core

The target compound provides a differentiated N-substitution vector (4-methoxyphenethyl urea) compared to commonly available oxolan-3-yl diazepane analogs such as N-benzyl (CAS 2309706-76-9) and N-cyclohexyl (CAS 2319807-62-8) variants [3]. It can serve as a key intermediate or reference compound in SAR-by-catalog explorations aimed at mapping the pharmacophoric requirements for potency and selectivity across multiple receptor targets known to be modulated by diazepane carboxamides, including orexin receptors and histamine H3 receptors.

Fragment-to-Lead and HTS Triage Workflows Prioritizing Lead-Like Properties

The target compound's molecular weight (347.5 g/mol) and computed logP (1.7) position it within lead-like chemical space, making it an appropriate selection for fragment-to-lead or high-throughput screening (HTS) triage workflows where molecular obesity and excessive lipophilicity are penalized [2]. Compared to the thian-4-yl sulfur isostere (MW 377.5, XLogP3 2.9), the target compound offers a 30 Da molecular weight advantage and superior lipophilicity profile, aligning with established lead-likeness criteria (MW ≤350 Da, logP ≤3).

Quote Request

Request a Quote for N-[2-(4-methoxyphenyl)ethyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.